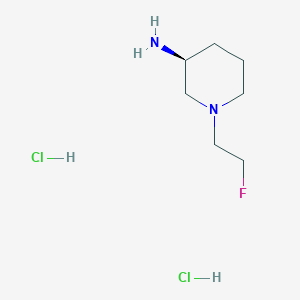
4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of an iodine atom, two methyl groups, and a tetrahydro-2H-pyran-2-yl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the iodine atom: This can be done via electrophilic iodination using iodine or an iodine-containing reagent.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the pyrazole with a suitable tetrahydro-2H-pyran-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the iodine atom, potentially replacing it with a hydrogen atom.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring or the methyl groups.
Reduction: The major product would be the deiodinated pyrazole.
Substitution: Products would include pyrazoles with various substituents replacing the iodine atom.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms: Its reactivity can provide insights into the mechanisms of various chemical reactions.
Biology
Biological activity: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be studied for similar activities.
Medicine
Drug development: The compound could be a candidate for drug development, particularly if it shows promising biological activity.
Industry
Material science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the tetrahydro-2H-pyran-2-yl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1,3-dimethyl-1H-pyrazole: Lacks the tetrahydro-2H-pyran-2-yl group.
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole: Lacks the iodine atom.
4-Iodo-1,3-dimethyl-5-methyl-1H-pyrazole: Has a methyl group instead of the tetrahydro-2H-pyran-2-yl group.
Uniqueness
The unique combination of the iodine atom, two methyl groups, and the tetrahydro-2H-pyran-2-yl group in 4-Iodo-1,3-dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H17IN2O2 |
|---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
4-iodo-1,3-dimethyl-5-(oxan-2-yloxymethyl)pyrazole |
InChI |
InChI=1S/C11H17IN2O2/c1-8-11(12)9(14(2)13-8)7-16-10-5-3-4-6-15-10/h10H,3-7H2,1-2H3 |
InChI Key |
URPCABVFUNQGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)COC2CCCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


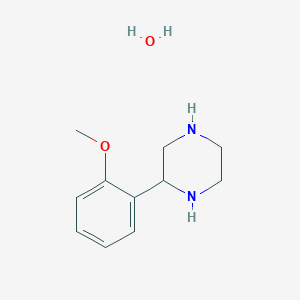


![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
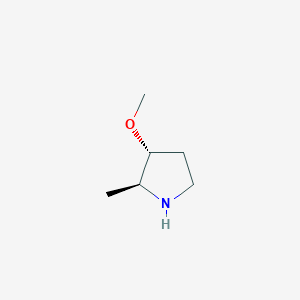
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)

![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
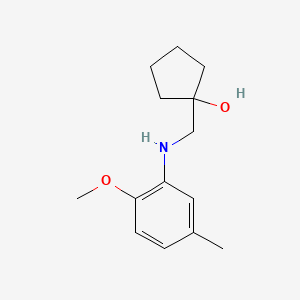
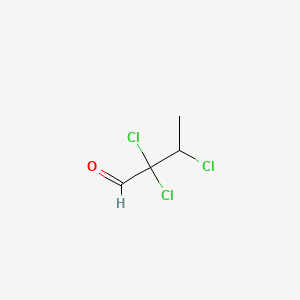
![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
